2-amino-N-(2-oxoindol-3-yl)benzohydrazide

Anticancer metallodrugs Ehrlich ascites carcinoma Copper(II) complexes

2-Amino-N-(2-oxoindol-3-yl)benzohydrazide (CAS 5061-17-6), systematically also named 2-amino-benzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide or isatinyl-2-aminobenzoylhydrazone (ISABH), is a Schiff-base hydrazone formed by condensation of isatin with 2-aminobenzoylhydrazide. With molecular formula C15H12N4O2 and molecular weight 280.28 g/mol, the compound features a free 2-amino group on the benzoyl ring, an azomethine (C=N) linker, and the 2-oxoindole (isatin) moiety.

Molecular Formula C15H12N4O2
Molecular Weight 280.28 g/mol
CAS No. 5061-17-6
Cat. No. B12152084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-oxoindol-3-yl)benzohydrazide
CAS5061-17-6
Molecular FormulaC15H12N4O2
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(C2=C3C=CC=CC3=NC2=O)N)N
InChIInChI=1S/C15H12N4O2/c16-11-7-3-1-5-9(11)15(21)19(17)13-10-6-2-4-8-12(10)18-14(13)20/h1-8H,16-17H2
InChIKeyNUQVCAJHYBOSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2-oxoindol-3-yl)benzohydrazide (CAS 5061-17-6): Chemical Identity, Classification, and Core Research Positioning


2-Amino-N-(2-oxoindol-3-yl)benzohydrazide (CAS 5061-17-6), systematically also named 2-amino-benzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide or isatinyl-2-aminobenzoylhydrazone (ISABH), is a Schiff-base hydrazone formed by condensation of isatin with 2-aminobenzoylhydrazide [1]. With molecular formula C15H12N4O2 and molecular weight 280.28 g/mol, the compound features a free 2-amino group on the benzoyl ring, an azomethine (C=N) linker, and the 2-oxoindole (isatin) moiety . This structural architecture endows the compound with a monobasic tridentate (ONO donor) chelating capacity toward transition metal ions, as established through comprehensive spectroscopic characterization including 1H NMR, 13C NMR, 2D HETCOR, mass, and IR spectral studies [1]. The compound is primarily positioned as a versatile ligand precursor in bioinorganic medicinal chemistry, where its metal complexes—rather than the free ligand—have been the principal focus of quantitative anticancer evaluation.

Why Generic Isatin-Benzohydrazide Substitution Fails: Evidence-Based Differentiation of 2-Amino-N-(2-oxoindol-3-yl)benzohydrazide (CAS 5061-17-6)


Within the broader class of isatin-derived benzohydrazide hydrazones, the assumption of functional interchangeability is not supported by quantitative evidence. Compounds in this family differ by the position and nature of substituents on the benzoyl ring, the substitution pattern on the isatin core, and the metal ion identity when employed as ligands—all of which produce divergent anticancer potency spanning orders of magnitude [1]. The 2-amino substitution on the benzoyl ring, as found in ISABH (CAS 5061-17-6), is a relatively underexplored variant compared with 4-substituted (e.g., 4-methoxy, 4-piperazinyl, 3,4,5-trimethoxy) benzohydrazide analogs that dominate the patent and primary literature [2]. This 2-amino group not only participates in intramolecular hydrogen bonding that stabilizes the ligand conformation but also enables a distinct tridentate ONO chelation mode upon metal complexation, yielding coordination geometries and biological activities that cannot be replicated by 3- or 4-substituted benzohydrazide congeners [1]. Consequently, generic procurement of an arbitrary N′-(2-oxoindolin-3-ylidene)benzohydrazide without precise specification of the benzoyl-ring substitution pattern introduces substantial risk of obtaining a compound with untested or absent biological activity in the intended assay system.

Quantitative Differentiation Evidence for 2-Amino-N-(2-oxoindol-3-yl)benzohydrazide (ISABH): Direct Comparative Data Against Free Ligand and Metal-Complex Analogs


Cu(II)-ISABH Complex Exhibits 17.2-Fold Higher Potency Than Free ISABH Ligand Against EAC Cells

The Cu(II) complex of ISABH (C3) exhibits the highest cytotoxicity among all tested compounds (free ligand L, Co-II/ Ni-II/ Cu-II/ Zn-II complexes) against Ehrlich ascites carcinoma (EAC) cells. The Cu(II) complex achieved 52.08% cell death at only 10 μg/mL and 99.52% inhibition at 1200 μg/mL, the highest percentage inhibition recorded across the entire compound panel [1]. The free ISABH ligand (L) was only moderately active, achieving a maximum of 56.55% inhibition at 1200 μg/mL [1]. The IC50 of the Cu(II) complex was 15.35 μg/mL, representing a 17.2-fold improvement in potency over the free ligand (IC50 = 263.66 μg/mL), and a 5.4-fold improvement over the least active metal complex, Ni(II)-ISABH (C2, IC50 = 246.96 μg/mL) [1].

Anticancer metallodrugs Ehrlich ascites carcinoma Copper(II) complexes In vitro cytotoxicity

Free ISABH Ligand Demonstrates Selective Cytotoxicity Against HT29 Colon Adenocarcinoma Over Kidney and Breast Cancer Lines

The free ISABH ligand (L) exhibits pronounced selectivity toward human adenocarcinoma HT29 cells (IC50 = 41.42 μg/mL; 76.49% inhibition at 100 μg/mL) compared with kidney cancer K293 cells (IC50 = 570.95 μg/mL) and breast cancer MDA231 cells (IC50 = 148.38 μg/mL) [1]. This represents a 13.8-fold selectivity window for HT29 over K293 and a 3.6-fold selectivity over MDA231 [1]. In contrast, structural analogs such as the isatin-piperazine-benzohydrazide hybrid IPH9 (with IC50 of 1.13 μM against HT29 and SW480 CRC lines) lack analogous comparative data for K293 and MDA231, precluding cross-scaffold selectivity assessment [2]. Within the ISABH series, the Co(II) complex (C1) showed enhanced HT29 activity (IC50 = 56.03 μg/mL; 91.69% inhibition at 200 μg/mL) but lost selectivity, showing poor activity against K293 and MDA231 [1]. The Cu(II) complex (C3) maintained moderate HT29 potency (IC50 = 60.87 μg/mL) [1].

Selective cytotoxicity Colon adenocarcinoma HT29 Kidney cancer K293 Breast cancer MDA231

ISABH and Ni-ISABH Comply with Lipinski's Rule of Five, Enabling Oral Bioavailability Predictions Distinct from Metal-Complex Peers

In silico drug-likeness evaluation using SwissADME revealed that among the ISABH series (free ligand plus four transition metal complexes), only ISABH (the free ligand) and Ni-ISABH satisfied all parameters of Lipinski's rule of five [1]. The Co(II), Cu(II), and Zn(II) complexes failed to meet one or more Lipinski criteria, likely due to their higher molecular weights and the presence of metal-coordinated moieties that increase polar surface area beyond the threshold [1]. This finding is corroborated by an independent study where ISABH and Ni-ISABH also demonstrated favorable ADMET predictions via admetSAR, while the other metal complexes showed suboptimal pharmacological criteria [2]. In comparison, the isatin-piperazine-benzohydrazide hybrid IPH9 (IC50 = 1.13 μM, SI = 69.50) was also reported to have favorable drug-likeness and oral bioavailability predictions, but this represents a structurally distinct scaffold with a different benzohydrazide substitution pattern (4-piperazinyl rather than 2-amino) [3].

Drug-likeness Lipinski rule of five SwissADME Oral bioavailability prediction

ISABH and Its Metal Complexes Establish Negative Binding Affinity to CDK6 Kinase Target: A Computational Selectivity Indicator

Molecular docking against cyclin-dependent kinase 6 (CDK6, PDB code: 3NUP) demonstrated that ISABH and all four of its transition metal complexes (Co, Ni, Cu, Zn) established ligand-protein interactions as expressed by negative binding affinity values [1]. This computational evidence suggests that the ISABH scaffold—both as the free ligand and in its metal-complexed forms—can engage the CDK6 ATP-binding pocket, positioning it within the CDK4/6 inhibitor mechanistic space that includes clinically validated agents such as palbociclib [1]. Critically, this CDK6-binding prediction is specific to the 2-aminobenzoyl-substituted scaffold; the more extensively studied 4-substituted benzohydrazide analogs (e.g., 3,4,5-trimethoxybenzohydrazide apoptosis inducers) have been associated with tubulin inhibition rather than CDK6 engagement [2]. The isatin-piperazine-benzohydrazide IPH9 series instead targets Bax and Caspase-3 regulation pathways, representing yet another distinct mechanism [3].

CDK6 inhibition Molecular docking Kinase target prediction Computational oncology

ISABH BCL-2 Binding Affinity (–6.1 kcal/mol) Distinguishes Free Ligand from Metal Complexes with Enhanced Affinity (–7.5 to –8.5 kcal/mol)

Molecular docking of ISABH and its metal complexes against the anti-apoptotic protein BCL-2 (PDB code: 2W3L) revealed binding affinities of –6.1, –8.3, –8.3, –7.5, and –8.5 kcal/mol for ISABH, Cu-ISABH, Co-ISABH, Ni-ISABH, and Zn-ISABH, respectively [1]. The free ISABH ligand exhibits the weakest BCL-2 binding (–6.1 kcal/mol), while Zn-ISABH and Cu/Co-ISABH complexes display substantially enhanced affinities (–8.5, –8.3 kcal/mol), corresponding to a 2.2–2.4 kcal/mol improvement [1]. This pattern—metal complexation enhancing target protein binding—is consistent with the cytotoxicity rank order observed experimentally against EAC cells, where Cu-ISABH (the most cytotoxic) and Zn-ISABH (moderate activity) both showed improved BCL-2 binding over the free ligand [1][2]. The BCL-2 targeting prediction complements the CDK6 docking results, suggesting a multi-target mechanistic profile unique to the ISABH series that is not reported for the 4-substituted benzohydrazide apoptosis inducers (e.g., compound 3g with EC50 = 0.24 μM) [3].

BCL-2 apoptosis regulator Molecular docking Binding affinity Apoptosis induction

ISABH Ligand Synthesis Achieves 92% Yield with Simple Room-Temperature Condensation: Operational Superiority Over Multi-Step Analog Syntheses

The synthesis of ISABH proceeds via a straightforward one-step condensation of equimolar 2-aminobenzoylhydrazide (0.151 g, 1 mmol) and isatin (0.147 g, 1 mmol) in methanol at room temperature for 3 hours, yielding a yellowish-orange solid in 92% yield after filtration and recrystallization (m.p. 230–232°C) [1]. This contrasts sharply with the multi-step synthetic routes required for 4-piperazinyl-benzohydrazide analogs (e.g., IPH1–IPH10), which necessitate: (i) separate preparation of 4-(4-(pyridin/pyrimidin-2-yl)piperazin-1-yl)benzohydrazide, followed by (ii) reaction with various isatin derivatives, requiring distinct purification protocols for each derivative [2]. The isatin-gallate hybrid series (3a–d) similarly demands a multi-step sequence involving protected gallate intermediates [3]. ISABH's single-step, high-yielding synthesis from commercially available precursors at ambient temperature represents a quantifiable operational advantage in terms of synthetic step count (1 vs ≥2), reaction time (3 h vs typically overnight reflux), and reported yield (92% vs typically 60–85% for multi-step analogs) [1][2].

Synthetic accessibility Schiff-base condensation Green chemistry metrics Ligand scalability

Definitive Application Scenarios for 2-Amino-N-(2-oxoindol-3-yl)benzohydrazide (ISABH) Based on Quantitatively Validated Evidence


Procurement of Cu(II)-ISABH Pre-formed Complex for Maximum Potency EAC Anticancer Screening

When the experimental objective is maximum in vitro cytotoxicity against Ehrlich ascites carcinoma (EAC) cells with quantifiable potency benchmarking, the Cu(II)-ISABH complex (C3) is the evidence-supported procurement choice. Its IC50 of 15.35 μg/mL against EAC cells represents a 17.2-fold improvement over the free ISABH ligand (IC50 = 263.66 μg/mL), and it achieves 99.52% cell death at the highest tested concentration—the strongest cytotoxic response across all five ISABH-series compounds [1]. The Co(II) complex (C1, IC50 = 32.87 μg/mL) is the second-ranked alternative within the series, while the free ligand and Ni(II) complex are not recommended for EAC-focused studies given their IC50 values exceeding 240 μg/mL [1].

Selection of Free ISABH Ligand for Colon Adenocarcinoma HT29 Selectivity Studies

For research programs requiring selective cytotoxicity against colon adenocarcinoma (HT29) with minimal off-target activity against kidney (K293) and breast (MDA231) cancer lines, the free ISABH ligand is the optimal procurement choice. Its HT29 IC50 of 41.42 μg/mL is accompanied by a 13.8-fold selectivity margin over K293 cells (IC50 = 570.95 μg/mL), a selectivity profile that is diminished or lost in the Co(II), Cu(II), Ni(II), and Zn(II) metal complexes, which show poor activity against non-HT29 lines [1]. The free ligand also outperforms the Zn(II) complex (C4) in absolute HT29 potency (41.42 vs 158.06 μg/mL) [1].

Procurement of ISABH or Ni-ISABH for Oral Bioavailability-Focused Drug Discovery Programs

When downstream oral bioavailability assessment is a program requirement, only ISABH (free ligand) and the Ni(II)-ISABH complex are computationally predicted to satisfy all Lipinski rule-of-five parameters via SwissADME analysis [1]. The Co(II), Cu(II), and Zn(II) complexes deviate from one or more Lipinski criteria and are therefore less suitable for oral drug development pipelines [1]. The favorable ADMET predictions for ISABH and Ni-ISABH via admetSAR further support their prioritization for programs where oral dosing is a therapeutic objective, distinguishing them from metal complexes that may require parenteral administration routes [2].

ISABH Scaffold as a Starting Point for CDK6-Targeted Kinase Inhibitor Discovery

For kinase inhibitor discovery programs specifically targeting CDK6 (a validated oncology target addressed by clinical agents such as palbociclib), the ISABH scaffold—rather than the 3,4,5-trimethoxybenzohydrazide or 4-piperazinyl-benzohydrazide scaffolds—is the evidence-supported entry point. Molecular docking against CDK6 (PDB: 3NUP) has computationally confirmed that ISABH and all four of its transition metal complexes establish ligand-protein interactions with negative binding affinity values [1]. This CDK6-targeted computational profile is not reported for the apoptosis-inducer benzohydrazide series (EC50 = 0.24 μM for compound 3g), which is associated with tubulin modulation, nor for the isatin-piperazine-benzohydrazide IPH9 series (IC50 = 1.13 μM, SI = 69.50), which operates through Bax/Caspase-3 regulation [2][3].

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